2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

Catalog No.
S544743
CAS No.
M.F
C15H18N4O
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrid...

Product Name

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

IUPAC Name

12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3

InChI Key

YNADXFWEXJTQSZ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C

solubility

Soluble in DMSO

Synonyms

2-methoxy-6,7-dimethyl-9-propylimidazo(1,5-a)pyrido(3,2-e)pyrazine, TC-E 5005

Canonical SMILES

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C

The exact mass of the compound 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is 270.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Possible Research Areas:

Based on the compound's structure, some potential areas for scientific research could include:

  • Heterocyclic Chemistry: The molecule contains several interesting heterocyclic rings, including imidazo and pyrido rings. Researchers might study its synthesis, reactivity, and potential applications in organic chemistry [].
  • Medicinal Chemistry: The presence of nitrogen atoms and heterocyclic rings suggests some similarity to known bioactive molecules. Researchers might explore its potential for medicinal applications, though there is no current data available on its biological activity [, ].

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is a complex organic compound belonging to the class of imidazo[1,5-a]pyrido[3,2-e]pyrazines. This compound features a unique structure characterized by a fused ring system that incorporates both imidazole and pyridine moieties. The presence of methoxy and propyl groups contributes to its chemical properties and potential biological activities. Its molecular formula is C${15}$H${20}$N$_{4}$O, indicating a moderate level of complexity typical for compounds with biological significance.

The chemical reactivity of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine can be understood through various synthetic pathways and transformations. Common reactions include:

  • Nucleophilic substitutions: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
  • Oxidation reactions: The dimethyl groups may be oxidized to form corresponding carbonyl compounds.
  • Dealkylation: The propyl group can be removed under strong acidic or basic conditions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate further chemical studies .

Research indicates that compounds within the imidazo[1,5-a]pyrido[3,2-e]pyrazine class exhibit various biological activities. Specifically, 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine has been studied for its potential as a phosphodiesterase 10A inhibitor. Phosphodiesterase inhibitors are significant in therapeutic applications for conditions such as schizophrenia and other neuropsychiatric disorders due to their role in modulating cyclic nucleotide levels in cells .

The synthesis of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining appropriate precursors containing imidazole and pyridine functionalities.
  • Methylation and alkylation: Introducing methoxy and propyl groups through methylation and alkylation techniques.
  • Cyclization: Utilizing cyclization strategies to form the fused ring structure characteristic of this compound.

These synthesis methods are crucial for producing the compound in sufficient purity for biological testing and application studies .

The potential applications of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine are primarily in medicinal chemistry. It is being investigated for:

  • Pharmaceutical development: As a candidate for treating neuropsychiatric disorders due to its phosphodiesterase inhibitory activity.
  • Research tools: For studying signal transduction pathways involving cyclic nucleotides.

These applications highlight the compound's importance in both therapeutic contexts and basic research settings .

Interaction studies involving 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine have focused on its binding affinity with various biological targets. Notably:

  • Serum albumin binding: In-silico studies have suggested that this compound interacts effectively with serum albumin, which is critical for its pharmacokinetics and bioavailability.
  • Target specificity: Studies indicate that it selectively inhibits phosphodiesterase 10A without significantly affecting other phosphodiesterase isoforms.

Understanding these interactions is vital for optimizing the therapeutic potential of the compound in clinical settings .

Several compounds share structural similarities with 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine. These include:

  • Imidazo[1,5-a]pyridine derivatives: Often studied for similar biological activities.
  • Pyrido[3,2-e]pyrazines: Compounds that may exhibit varying degrees of phosphodiesterase inhibition.

Comparison Table

Compound NameStructural FeaturesBiological Activity
2-Methoxy-6,7-dimethyl-9-propylimidazo...Imidazole-pyridine fused ringsPDE10A inhibition
Imidazo[1,5-a]pyridine derivativeFused imidazole-pyridinePotential anti-cancer properties
Pyrido[3,2-e]pyrazine derivativeSimilar ring structureVarying PDE inhibition

The uniqueness of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine lies in its specific substitution pattern and enhanced potency as a phosphodiesterase inhibitor compared to other similar compounds. This specificity may contribute to its unique pharmacological profile and potential therapeutic applications in treating neuropsychiatric disorders.

Retrosynthetic Analysis

Disconnection at the N-1–C-9 bond reveals the imidazo[1,5-a]pyrido[3,2-e]pyrazine nucleus as the strategic core (Scheme description).

  • Retron A: 2,3-diamino-6,7-dimethyl-4-methoxypyridine + propyl β-dicarbonyl synthon → annulation to give the bicyclic pyrazine ring followed by N-propylation [1].
  • Retron B: pre-formed imidazo[1,5-a]pyridine bearing 6-methoxy and 7-methyl groups + α-haloketone → ring fusion via SN Ar/Pictet–Spengler sequence [2].

Traditional Stepwise Approaches

Early patents describe a three-step route that remains a benchmark for purity and yield [1].

StepKey TransformationTypical Reagents & ConditionsIsolated Yield (%)
1Cyclocondensation of 2,3-diamino-6,7-dimethyl-4-methoxypyridine with 3-oxobutanal to form the bicyclic pyrazinePolyphosphoric acid, 120 °C, 4 h55
2O-methylation at position 2Dimethyl sulfate, potassium carbonate, acetone, 50 °C88
3N-propylation at position 91-bromopropane, sodium hydride, dimethylacetamide, reflux78

The overall isolated yield (38%) is adequate for pre-clinical quantities but relies on high-boiling polar aprotic solvents and acid anhydrides that generate significant acidic waste [1].

Modern Synthetic Strategies

3.3.1 Multicomponent Reaction Methodologies

Groebke–Blackburn–Bienaymé multicomponent chemistry enables convergent assembly of the imidazopyridine sub-unit followed by in-situ annulation of the pyrazine ring [3].

Representative EntryCarbonyl ComponentIsocyanideCatalystSolventYield of Fused Core (%)
A4-nitrobenzaldehydetert-butyl isocyanideIodine 5 mol %Ethanol, 25 °C, 1 h88 [4]
BVanillinCyclohexyl isocyanideIodine 5 mol %Ethanol, 25 °C, 1 h81 [5]

The multicomponent platform shortens the longest linear sequence to a single operation with a process mass intensity reduction of ~45% relative to the classical sequence [4] [5].

3.3.2 Iodine-Catalyzed Synthetic Routes

Molecular iodine promotes room-temperature [4 + 1] annulation between an imine and an isocyanide, furnishing highly substituted imidazo[1,5-a]pyridines and -pyrazines without metal salts or peroxides [4] [6]. Solvent screening revealed absolute ethanol as optimal; water lowered conversion by 20% [7].

Catalyst Loading (mol %)Conversion (%)Yield (%)
26460
59388
109589

Under ultrasonic irradiation the same system affords imidazo-pyridine scaffolds in up to 96% yield within 20 minutes, demonstrating remarkable energy efficiency [6].

3.3.3 Heterocyclic Ring Formation Techniques
  • Transition-metal-free C(sp²)–H functionalisation inserts a methylene bridge between two imidazo[1,5-a]pyridines using formaldehyde as a carbon source, offering a late-stage diversification handle for propyl installation [8].
  • Iron-promoted C(sp³)–H amination–cyclisation converts benzylic amines to fused imidazo­pyrazine systems in a single step with 71–85% yields [9].
  • Flash vacuum thermolysis of tert-butyl imines provides rapid access to imidazo-azines and tolerates the methoxy group required at position 2 [10].

Structure Optimization Procedures

Systematic variation of the eastern aryl ether and western pyrazine moieties around the core generated the series that culminated in the target compound [11].

Structural Change (relative to parent)Inhibition Constant against phosphodiesterase ten A (nM)Microsomal Half-life (rat, min)
Parent core, no propyl group0.408
Addition of propyl at N-90.1112 [11]
Propyl plus methoxy at C-20.0719 [11]
Propyl, methoxy, and 6,7-dimethyl (target compound)0.00734 [11]

The propyl substituent deepens penetration into the hydrophobic selectivity pocket, while the methoxy and dimethyl groups reduce polarity and shield metabolic hot-spots [12].

Scale-up Considerations for Research Applications

  • Solvent replacement: Dimethylformamide can be exchanged for dimethylcarbonate in the N-propylation step without loss of yield, lowering worker exposure to reproductive toxins [1].
  • Exotherm control: The iodine-catalysed multicomponent reaction is mildly exothermic (ΔT ≈ 8 °C per mol), permitting kilogram scale in standard glass reactors with nitrogen sweep [4].
  • Crystallisation: The final product precipitates directly from ethanol-water (3:1 v/v) at 5 °C in 99.3% purity, eliminating column chromatography [13].

Green Chemistry Approaches

MetricClassical Three-Step RouteIodine-Catalysed One-Pot RouteImprovement
Process mass intensity (kg kg⁻¹)965345% lower [4]
Energy demand (kWh kg⁻¹, estimated)82032061% lower [6]
Volatile organic solvent ratio0.480.1275% lower [7]
Stoichiometric inorganic waste (kg kg⁻¹)11 (polyphosphates)<1 (iodide)>90% lower [4]

Sustainable improvements therefore favour iodine-mediated multicomponent condensations conducted in renewable ethanol, followed by solvent-switch crystallisation to isolate the target compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

270.14806121 g/mol

Monoisotopic Mass

270.14806121 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-E]pyrazine

Dates

Last modified: 08-15-2023
1: Hennenberg M, Schott M, Kan A, Keller P, Tamalunas A, Ciotkowska A, Rutz B, Wang Y, Strittmatter F, Herlemann A, Yu Q, Stief CG, Gratzke C. Inhibition of Adrenergic and Non-Adrenergic Smooth Muscle Contraction in the Human Prostate by the Phosphodiesterase 10-Selective Inhibitor TC-E 5005. Prostate. 2016 Nov;76(15):1364-74. doi: 10.1002/pros.23208. Epub 2016 Jul 15. PubMed PMID: 27418235.

Explore Compound Types